1-Chloro-3-iodobenzene

Description

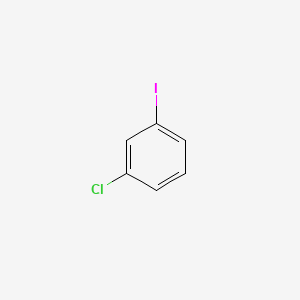

1-Chloro-3-iodobenzene (CAS: 625-99-0) is a halogenated aromatic compound with the molecular formula C₆H₄ClI and a molecular weight of 238.453 g/mol . It features a benzene ring substituted with chlorine and iodine atoms at the meta positions (1- and 3-positions, respectively). This compound is widely utilized in organic synthesis as a versatile electrophilic coupling partner due to the reactivity of its iodine substituent in cross-coupling reactions, such as Suzuki, Ullmann, and Buchwald-Hartwig couplings . Its air stability and commercial availability make it a practical reagent for constructing complex aryl frameworks in pharmaceuticals and materials science .

Propriétés

IUPAC Name |

1-chloro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLWXCJXOYDXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060810 | |

| Record name | Benzene, 1-chloro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-99-0 | |

| Record name | 1-Chloro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Halogenation

One common method for synthesizing 1-chloro-3-iodobenzene involves the direct halogenation of chlorobenzene or iodobenzene under controlled conditions.

Reagents : Chlorobenzene, iodine, and a Lewis acid catalyst (e.g., iron(III) chloride).

-

- Chlorobenzene is reacted with iodine in the presence of a Lewis acid catalyst.

- The reaction typically requires heating under reflux conditions to facilitate the substitution reaction.

-

- The Lewis acid activates iodine, generating an electrophilic iodine species that attacks the aromatic ring of chlorobenzene, resulting in the formation of this compound.

Iodination via Arylhydrazines

Another effective method involves using arylhydrazines as intermediates. This method is particularly useful for introducing iodine into aromatic systems.

Reagents : Arylhydrazine hydrochloride, iodine, and cesium carbonate as a base in dimethyl sulfoxide (DMSO).

-

- The arylhydrazine hydrochloride is treated with iodine in DMSO in the presence of cesium carbonate.

- The reaction is typically performed at elevated temperatures to enhance yield.

Synthesis from Benzenediazonium Salts

A more specialized method involves the use of benzenediazonium salts, which can react with iodide ions to form iodobenzene derivatives.

Reagents : Benzenediazonium chloride and potassium iodide.

-

- A solution of benzenediazonium chloride is mixed with potassium iodide at low temperatures.

- The reaction produces oily droplets of iodobenzene that can be further chlorinated to yield this compound.

Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Direct Halogenation | Chlorobenzene, Iodine, Lewis Acid | Variable | Requires careful control of conditions |

| Arylhydrazine Method | Arylhydrazine Hydrochloride, Iodine, Cs$$2$$CO$$3$$, DMSO | Up to 63% | Metal-free and base-free conditions |

| Benzenediazonium Salts | Benzenediazonium Chloride, Potassium Iodide | Variable | Efficient for iodination |

Recent studies have highlighted the efficiency and environmental benefits of using metal-free methods for synthesizing aryl iodides. For instance, using cesium carbonate and DMSO has shown promising results in terms of yield and operational simplicity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

-

Copper-Catalyzed Ullmann Coupling :

Reaction with amines or alcohols in the presence of CuI and Cs₂CO₃ yields aryl ethers or amines. For example, coupling with 4-cyano-1H-imidazole under these conditions achieves a 59% yield . -

Halogen Exchange :

Iodine’s superior leaving-group ability enables selective substitution at the iodine position in the presence of palladium catalysts .

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed cross-couplings, leveraging its high reactivity in oxidative addition steps:

Suzuki-Miyaura Coupling

| Reactant | Catalyst System | Product | Yield | Conditions |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, K₃PO₄, AgOAc | Biaryl derivatives | 86.5% | 80–90°C, DCE |

Sonogashira Coupling

Reaction with terminal alkynes (e.g., propargyl alcohol) using PdCl₂(PPh₃)₂ and CuI yields aryl alkynes with 76% efficiency .

Carbonylation

Under CO pressure (10 bar), palladium-catalyzed reactions with nucleophiles (e.g., methanol) produce esters or carboxylic acids .

Electrophilic Aromatic Substitution

| Electrophile | Reaction Type | Product | Rate Relative to Benzene |

|---|---|---|---|

| Br₂ | Bromination | 1-Bromo-3-chloro-5-iodobenzene | ~10⁻⁶ |

| NO₂⁺ | Nitration | Nitro-substituted derivatives | Not observed |

Mechanistic Insight:

- The arenium intermediate stabilization is poor due to electron withdrawal by halogens .

- Iodine’s polarizability may slightly enhance ortho/para selectivity in rare cases .

Halogen-Lithium Exchange

The iodine atom undergoes facile exchange with organolithium reagents (e.g., n-BuLi) at low temperatures (-78°C), enabling access to aryl lithium intermediates for further functionalization .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) selectively removes iodine, yielding 1-chlorobenzene as the primary product .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–I bond, generating aryl radicals that participate in:

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Organic Synthesis

1-Chloro-3-iodobenzene is primarily utilized as a precursor in organic chemistry. The presence of both halogens enables the formation of various derivatives through nucleophilic substitution reactions. This compound can be transformed into other functionalized aromatic compounds, which are essential for creating complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products. |

| Cross-Coupling Reactions | Participates in palladium-catalyzed coupling reactions (e.g., Suzuki coupling). |

| Electrophilic Aromatic Substitution | Can undergo electrophilic substitution due to the electron-withdrawing nature of halogens. |

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. While direct pharmacological effects are not extensively documented, derivatives of this compound have shown potential antimicrobial and anticancer properties.

Case Study: Synthesis of Anticancer Agents

Research has indicated that modifications of this compound can lead to compounds with significant anticancer activity. For instance, derivatives synthesized through palladium-catalyzed reactions exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound may play a role in developing new cancer therapies.

Agrochemical Applications

In agrochemistry, this compound is utilized in synthesizing herbicides and pesticides. Its reactivity allows for the creation of compounds that can effectively target specific pests while minimizing environmental impact.

Table 2: Agrochemical Derivatives from this compound

| Compound Name | Application |

|---|---|

| Iodochlorophenyl Herbicides | Effective against broadleaf weeds |

| Iodinated Pesticides | Targeting specific insect pests |

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be used to modify polymers and create functional materials with specific properties.

Case Study: Polymer Modification

In one study, this compound was used to enhance the thermal stability and mechanical properties of polymer matrices. The incorporation of this compound into polymer blends resulted in materials with improved performance characteristics suitable for high-temperature applications.

Analytical Chemistry

Due to its well-defined properties, this compound serves as a reference standard in various analytical techniques such as chromatography and mass spectrometry. Its consistent behavior under different experimental conditions makes it valuable for calibration and validation purposes.

Mécanisme D'action

The mechanism of action of 1-chloro-3-iodobenzene in chemical reactions typically involves the activation of the carbon-iodine bond. This bond is relatively weak compared to carbon-chlorine bonds, making it more reactive in substitution reactions. The iodine atom can be easily replaced by other nucleophiles, facilitating various coupling reactions .

Comparaison Avec Des Composés Similaires

Key Observations :

- The lower yield of This compound (55%) compared to 1-iodo-4-methoxybenzene (73%) and 1-iodo-4-methylbenzene (62%) is attributed to the electron-withdrawing nature of the chlorine substituent, which reduces the electrophilicity of the iodine atom and slows oxidative addition in palladium-catalyzed reactions .

- In contrast, electron-donating groups (e.g., -OMe, -Me) enhance reactivity by increasing electron density at the iodine site .

Borylation and C–H Activation

In iridium-catalyzed C–H borylation, This compound requires heating to 50°C and 0.5–1.5 mol% catalyst loading to achieve full conversion. Comparatively, less deactivated aryl iodides (e.g., iodobenzene) proceed efficiently at room temperature with lower catalyst amounts . This underscores the deactivating effect of the chlorine substituent, which necessitates harsher conditions.

Comparison with Dihalobenzenes

This compound is often contrasted with dihalobenzenes like 1,3-dibromobenzene and 1-chloro-3-bromobenzene in coupling reactions. For example:

- 1,3-Dibromobenzene is preferred in magnesium-mediated reactions due to bromine’s superior leaving-group ability compared to iodine or chlorine .

- In Pd-catalyzed carbonylation, This compound outperforms brominated analogs due to iodine’s higher reactivity in oxidative addition steps .

Substituent Position Effects

The meta arrangement of chlorine and iodine in This compound minimizes steric hindrance compared to ortho-substituted analogs (e.g., 1,2-dichloro-3-iodobenzene ). Ortho-substituted derivatives often exhibit reduced reactivity in coupling reactions due to steric clashes with catalysts .

Physical Properties

| Property | This compound | 1-Fluoro-4-iodobenzene | 1,3-Dibromobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 238.45 | 236.01 | 235.91 |

| Boiling Point (°C) | 145–148 (0.3 mmHg) | Not reported | 221–223 (760 mmHg) |

| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Electron-withdrawing |

Notes:

Activité Biologique

1-Chloro-3-iodobenzene (C₆H₄ClI), a halogenated aromatic compound, has garnered attention in various fields of biological research due to its structural characteristics and potential applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its effects on cellular processes, toxicity profiles, and potential therapeutic applications.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClI |

| Molecular Weight | 238.45 g/mol |

| Boiling Point | 228 °C |

| Melting Point | 54.5 °C |

| Density | 1.927 g/cm³ |

| Flash Point | 102 °C |

| CAS Number | 625-99-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of chlorine and iodine substituents. These interactions can lead to alterations in cellular signaling pathways, particularly those involved in angiogenesis and cell proliferation .

Angiogenesis Inhibition

Recent studies have highlighted the role of halogenated compounds in inhibiting angiogenesis, a critical process in tumor growth and metastasis. For instance, compounds similar to this compound have been shown to disrupt the interaction between vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), thereby inhibiting endothelial cell proliferation and migration .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It is classified as hazardous, with potential effects including:

- Skin Irritation : Can cause skin irritation upon contact.

- Eye Irritation : May lead to serious eye damage.

- Respiratory Effects : Inhalation can cause respiratory tract irritation.

Precautionary measures are recommended when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neurotoxicity Assessment

Another research focused on assessing the neurotoxic effects of halogenated compounds, including this compound, on neuronal cell cultures. The findings revealed that exposure led to increased oxidative stress markers and neuronal cell death, suggesting a need for further investigation into its neurotoxic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-chloro-3-iodobenzene at the laboratory scale, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, in Suzuki-Miyaura tandem cross-coupling, this compound can be synthesized using aryl iodides under palladium catalysis. Reaction conditions (e.g., temperature, solvent, and catalyst loading) must be optimized to avoid side products like dehalogenation byproducts . Purification often involves column chromatography or recrystallization, with purity verified via melting point analysis, NMR, and GC-MS. Stabilization with copper chips is recommended to prevent decomposition during storage .

Q. How can researchers resolve discrepancies in reported solubility data for this compound in organic solvents?

- Methodological Answer : Solubility values may vary due to experimental conditions (e.g., temperature, solvent grade). For instance, CRC Handbooks report 0.00311 g/100g in water at 25°C , while other sources note higher solubility in acetone or ethanol . To reconcile discrepancies, replicate measurements using standardized protocols (e.g., gravimetric analysis under controlled humidity and temperature) and validate against reference data from vapor pressure studies .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?

- Methodological Answer : NMR (¹H and ¹³C) is critical for structural confirmation. In ¹H NMR, aromatic protons appear as distinct multiplets in the 7.0–7.5 ppm range, while chlorine and iodine substituents cause deshielding. FT-IR can confirm C-Cl and C-I bonds via stretches at 550–600 cm⁻¹ and 500–550 cm⁻¹, respectively. Mass spectrometry should show molecular ion peaks at m/z 238 (M⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a superior leaving group compared to chlorine, enabling selective coupling at the C-I position. Steric hindrance from the meta-chloro group can slow oxidative addition in palladium-catalyzed reactions. Kinetic studies using DFT calculations or competitive coupling experiments (e.g., with 1-chloro-4-iodobenzene) can quantify these effects .

Q. What experimental strategies can address contradictions in thermodynamic data (e.g., sublimation enthalpy) for this compound?

- Methodological Answer : Sublimation enthalpy discrepancies arise from measurement techniques (e.g., diaphragm manometry vs. torsion effusion). A robust approach involves cross-validating data using multiple methods and applying error analysis frameworks. For example, Oonk et al. (1998) resolved inconsistencies by assessing random and systematic errors in vapor pressure datasets, yielding Δcr<sup>g</sup>Hm° = 71.86 kJ·mol⁻¹ for 1-chloro-4-iodobenzene, a structural analog .

Q. How can researchers design experiments to probe the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure can identify degradation pathways. Monitor decomposition via HPLC or iodometric titration. Copper stabilization (as in ) reduces iodine loss, but long-term storage in amber vials under inert gas (N2 or Ar) is advised .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesized this compound?

- Methodological Answer : Use ANOVA to compare yields and purity across batches. For parametric data, Tukey’s HSD test identifies outliers. Non-parametric alternatives (e.g., Kruskal-Wallis) apply if normality assumptions fail. Include control batches to isolate variability sources (e.g., reagent quality, humidity) .

Q. How should researchers interpret conflicting crystallographic data for halogenated benzene derivatives?

- Methodological Answer : Compare unit cell parameters (e.g., a, b, c axes) and packing motifs across studies. For this compound, leverage powder XRD to confirm isomorphism with analogs like 1-bromo-4-iodobenzene. Density functional theory (DFT) simulations can resolve discrepancies in lattice energy predictions .

Safety & Handling

Q. What are the key safety protocols for handling this compound in electrophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.